

Spectroscopic Characterization of **tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate</i>
Compound Name:	
Cat. No.:	B111200

[Get Quote](#)

Introduction

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3) is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and biologically active compounds.^{[1][2][3]} Its structure incorporates a cyclobutane ring, a primary alcohol, and a tert-butoxycarbonyl (Boc)-protected amine, offering multiple points for chemical modification. Accurate structural confirmation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize **tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate** in their work. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes predicted data, characteristic spectral features of its functional groups, and established analytical protocols to serve as a reliable reference for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D Chemical Structure of **tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.85	br s	1H	NH
~3.60	s	2H	CH ₂ OH
~2.10 - 1.90	m	4H	cyclobutane-CH ₂
~1.85 - 1.70	m	2H	cyclobutane-CH ₂
~1.45	s	9H	C(CH ₃) ₃
~1.60	br s	1H	OH

Interpretation and Experimental Considerations:

- NH Proton: The carbamate NH proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and concentration-dependent.
- Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and could potentially appear as an AB quartet, but are more likely to be a singlet in a non-chiral solvent.

- Cyclobutane Protons: The cyclobutane protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.
- tert-Butyl Protons: The nine equivalent protons of the Boc group will appear as a sharp singlet, a characteristic feature of this protecting group.
- Hydroxyl Proton: The alcohol proton is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (carbamate)
~79.5	C(CH ₃) ₃
~68.0	CH ₂ OH
~55.0	C(quat)-cyclobutane
~32.0	CH ₂ (cyclobutane)
~28.4	C(CH ₃) ₃
~15.0	CH ₂ (cyclobutane)

Interpretation and Experimental Considerations:

- Carbonyl Carbon: The carbamate carbonyl carbon is typically found in the 155-160 ppm range.
- Quaternary Carbons: The quaternary carbon of the tert-butyl group and the quaternary carbon of the cyclobutane ring are expected to have lower intensities due to the lack of a

nuclear Overhauser effect (NOE) enhancement.

- DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons do not appear in a DEPT-135 spectrum.

Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR data acquisition and analysis.

- Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe, and shim the magnetic field to achieve high homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
 - DEPT-135: Run a DEPT-135 experiment to aid in the assignment of carbon signals.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain clean spectra.
- Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Expected IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, broad	O-H stretch (alcohol), N-H stretch (carbamate)
2960 - 2850	Medium-Strong	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
~1520	Medium	N-H bend (amide II)
~1250, ~1170	Strong	C-O stretch (carbamate and alcohol)

Interpretation and Experimental Considerations:

- O-H and N-H Stretching: The O-H and N-H stretching vibrations often overlap in the 3400-3200 cm⁻¹ region, resulting in a broad, strong absorption band.
- Carbonyl Stretching: The C=O stretch of the carbamate is a very strong and sharp peak, typically around 1690 cm⁻¹. Its position can be influenced by hydrogen bonding.
- "Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Protocol for IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans.

- Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Adduct	m/z (Predicted)
[M+H] ⁺	202.1438
[M+Na] ⁺	224.1257
[M+K] ⁺	240.0997
[M+NH ₄] ⁺	219.1703

Data sourced from PubChem CID 25220830.

Interpretation and Fragmentation:

- Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule $[M+H]^+$ is expected to be the base peak.
- Fragmentation: The most likely fragmentation pathways involve the loss of the tert-butyl group or isobutylene, and the loss of the hydroxymethyl group.

Figure 3: Plausible fragmentation pathways for $[M+H]^+$ of the target compound.

Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- LC-MS System Setup:

- Liquid Chromatography (LC): Use a C18 column with a simple isocratic or gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
- Mass Spectrometry (MS): Use an Electrospray Ionization (ESI) source in positive ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
- Data Acquisition: Inject a small volume (e.g., 1-5 μ L) of the sample solution into the LC-MS system.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the m/z of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and purity assessment of **tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate**. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the identity and quality of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the characterization of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. appchemical.com [appchemical.com]
- 3. 1142211-17-3|tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111200#spectroscopic-data-nmr-ir-ms-for-tert-butyl-1-hydroxymethyl-cyclobutyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com